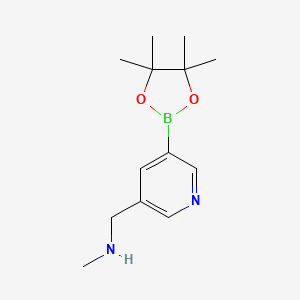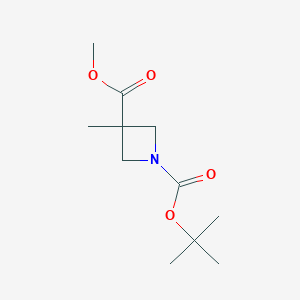
N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride
Descripción general
Descripción
N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride (NHC) is a compound commonly used in organic synthesis and laboratory experiments. It is a versatile reagent that is used for a variety of synthetic and research applications. NHC is a derivative of 2-chloropyridine, which is an aromatic heterocyclic compound. It is a colorless, crystalline solid with a slight odor. It has a molecular weight of 146.56 g/mol and a melting point of 45-47 °C.
Aplicaciones Científicas De Investigación
N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride is widely used in scientific research and laboratory experiments. It is used as a reagent for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. It is also used as a catalyst in organic reactions, such as the alkylation of amines and the synthesis of imines. In addition, N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride is used as a chiral ligand in asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride is not fully understood. However, it is believed that the compound acts as a proton donor and a Lewis acid. This allows it to form complexes with other molecules and facilitate the formation of new bonds. In addition, it is thought to act as a catalyst by stabilizing the transition state of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride are not well understood. It is believed that the compound has no significant effect on the body, as it is not absorbed into the bloodstream. However, it is possible that the compound may interact with certain enzymes or receptors in the body, so further research is needed to determine its potential effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for a variety of synthetic and research applications. It is also relatively stable, with a melting point of 45-47 °C. In addition, it is relatively inexpensive and easy to obtain.
However, there are some limitations to using N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride in laboratory experiments. It is not water-soluble, so it must be dissolved in organic solvents. In addition, it can react with other compounds, so it should be handled with care. Finally, it has a relatively low solubility in organic solvents, so it may not be suitable for reactions that require high concentrations of the reagent.
Direcciones Futuras
There are several potential future directions for research on N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride. One area of research could focus on its potential effects on the body, such as its interaction with enzymes and receptors. Another area of research could focus on its potential applications in drug synthesis. Finally, further research could be conducted to determine the mechanism of action of the compound and to develop new methods for its synthesis.
Propiedades
IUPAC Name |
(3Z)-6-chloro-N-hydroxypyridine-3-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPBNVZSXIESTL-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C(=N/O)/Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)


![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)


![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)



![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)